molecular formula Cl2H6N2Pd B082965 Diamminedichloropalladium CAS No. 14323-43-4

Diamminedichloropalladium

Cat. No.: B082965
CAS No.: 14323-43-4
M. Wt: 211.38 g/mol
InChI Key: WIEZTXFTOIBIOC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diamminedichloropalladium, also known as dichlorodiamminepalladium(II), is a coordination complex with the chemical formula Pd(NH3)2Cl2. This compound consists of a central palladium atom bonded to two ammonia molecules and two chloride ions. It is known for its stability in air and slight solubility in water, making it a valuable compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diamminedichloropalladium can be synthesized through several methods. One common method involves the reaction of palladium(II) chloride with ammonia. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{NH}_3 \rightarrow \text{Pd(NH}_3\text{)}_2\text{Cl}_2 ]

Another method involves the use of palladium(II) oxalate as a starting material. The oxalate is ground with hydrochloric acid, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium(II) chloride and ammonia under controlled conditions to ensure high purity and yield. The reaction is typically carried out in an inert atmosphere to prevent contamination and degradation of the product .

Chemical Reactions Analysis

Diamminedichloropalladium undergoes various types of chemical reactions, including:

Oxidation and Reduction:

    Oxidation: this compound can be oxidized to form higher oxidation state complexes.

    Reduction: It can be reduced to palladium metal or lower oxidation state complexes under appropriate conditions.

Substitution Reactions:

    Ligand Substitution: The ammonia ligands in this compound can be substituted with other ligands such as phosphines, leading to the formation of new palladium complexes.

    Halide Exchange: The chloride ions can be exchanged with other halides like bromide or iodide.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Phosphines, halides.

Major Products Formed:

    Palladium Complexes: Various palladium complexes with different ligands.

    Palladium Metal: Reduced palladium metal.

Scientific Research Applications

Diamminedichloropalladium has a wide range of applications in scientific research:

Chemistry:

    Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.

    Synthesis: It serves as a precursor for the synthesis of other palladium complexes.

Biology and Medicine:

    Anticancer Research: this compound has been studied for its potential anticancer properties, similar to other platinum group metal complexes.

    Biochemical Studies: It is used in studies involving the interaction of metal complexes with biological molecules.

Industry:

Comparison with Similar Compounds

Diamminedichloropalladium can be compared with other similar compounds, such as:

    Cisplatin (cis-diamminedichloroplatinum(II)): Both compounds have similar structures and are used in anticancer research. cisplatin is more widely studied and used in clinical settings.

    Trans-diamminedichloroplatinum(II): Similar to cisplatin but with different geometric configuration, leading to different biological activities.

    Dichlorobis(ethylenediamine)palladium(II): Another palladium complex with ethylenediamine ligands instead of ammonia.

Uniqueness of this compound: this compound is unique due to its stability, ease of synthesis, and versatility in various chemical reactions. Its ability to form strong complexes with a wide range of ligands makes it valuable in both research and industrial applications .

Properties

CAS No.

14323-43-4

Molecular Formula

Cl2H6N2Pd

Molecular Weight

211.38 g/mol

IUPAC Name

azane;dichloropalladium

InChI

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2

InChI Key

WIEZTXFTOIBIOC-UHFFFAOYSA-L

SMILES

N.N.Cl[Pd]Cl

Canonical SMILES

N.N.Cl[Pd]Cl

Key on ui other cas no.

14323-43-4
15684-18-1

physical_description

DryPowder, WetSolid

Pictograms

Acute Toxic; Irritant

Related CAS

13782-33-7
15684-18-1

Synonyms

chloropalladosamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diamminedichloropalladium
Reactant of Route 2
Diamminedichloropalladium
Reactant of Route 3
Diamminedichloropalladium
Reactant of Route 4
Diamminedichloropalladium
Reactant of Route 5
Diamminedichloropalladium
Reactant of Route 6
Diamminedichloropalladium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.